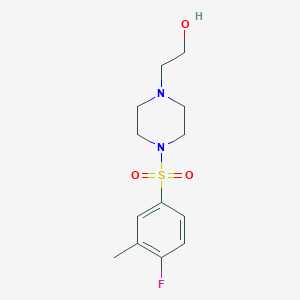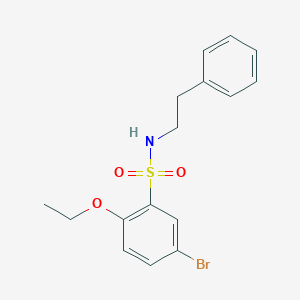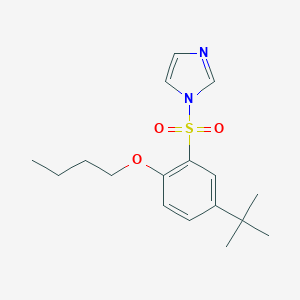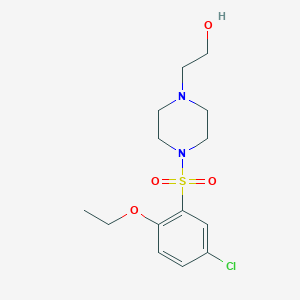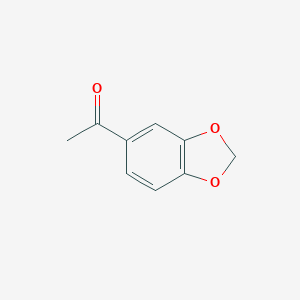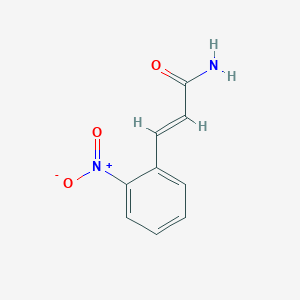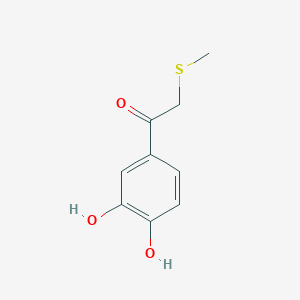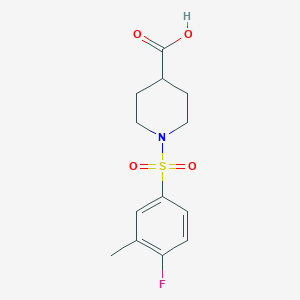
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a fluorinated methylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The sulfonyl and fluorine groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated and sulfonylated piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorine groups can enhance binding affinity and selectivity for these targets.
類似化合物との比較
- 1-(4-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(3-Methylbenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(4-Chloro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid
Uniqueness: 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDIRGGDJDOGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)
![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)
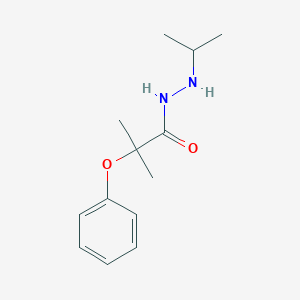
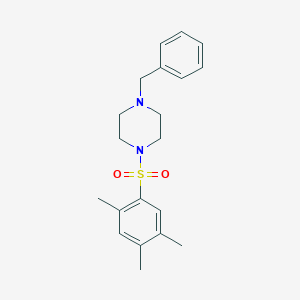
![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)
![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)
![1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B355620.png)
